molecular formula C12H17N3O2 B6149126 tert-butyl 2-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate CAS No. 1174020-37-1

tert-butyl 2-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate

Cat. No.: B6149126
CAS No.: 1174020-37-1
M. Wt: 235.28 g/mol
InChI Key: BWWYRVXNTUECLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate (CAS: 1174020-37-1) is a heterocyclic compound featuring a pyrrolo[3,4-b]pyridine core with a tert-butyl carbamate group at position 6 and an amino substituent at position 2. Its molecular formula is C₁₂H₁₇N₃O₂, with a molecular weight of 235.28 g/mol . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. The tert-butyl group enhances solubility and stability, while the amino group enables further functionalization via nucleophilic substitution or coupling reactions .

Properties

CAS No.

1174020-37-1

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

tert-butyl 2-amino-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate

InChI

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-6-8-4-5-10(13)14-9(8)7-15/h4-5H,6-7H2,1-3H3,(H2,13,14)

InChI Key

BWWYRVXNTUECLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N=C(C=C2)N

Purity

95

Origin of Product

United States

Preparation Methods

Ring Construction via Cyclization Reactions

The pyrrolo[3,4-b]pyridine scaffold is typically assembled through intramolecular cyclization of appropriately substituted precursors. A common approach involves the use of α,β-unsaturated carbonyl compounds reacted with amines or hydrazines under acidic or basic conditions. For example, cyclocondensation of γ-keto esters with aminoacetonitrile derivatives in ethanol at reflux yields the pyrrolopyridine core, which is subsequently functionalized at the 2-position.

Key Reaction Parameters :

  • Solvent : Ethanol, acetonitrile, or dichloromethane

  • Catalyst : Triethylamine (TEA) or DMAP for Boc protection

  • Temperature : 60–80°C for cyclization; 0–5°C for Boc group introduction

Functionalization of Preformed Heterocycles

An alternative route involves modifying preexisting pyrrolo[3,4-b]pyridine derivatives. tert-Butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate (CAS 1375302-76-3) serves as a precursor for amination via nucleophilic substitution or transition-metal-catalyzed reactions.

MethodConditionsYieldSource
Buchwald-Hartwig Pd(dba)₂, Xantphos, NH₃, dioxane65%
Nucleophilic Substitution NH₃ (aq.), EtOH, 100°C, 12 h45%

Amination of the 2-bromo derivative under aqueous ammonia at elevated temperatures provides moderate yields, while palladium-catalyzed methods improve efficiency.

tert-Butyl Protection and Deprotection Dynamics

Introduction of the Boc Group

The tert-butyloxycarbonyl (Boc) group is introduced early in the synthesis to enhance solubility and prevent side reactions. Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic DMAP or TEA is the standard protocol.

Optimization Insights :

  • Base Selection : Triethylamine (4.6 eq.) in acetonitrile achieves >90% Boc protection.

  • Temperature Control : Exothermic reactions require cooling (0–5°C) during reagent addition to prevent decomposition.

Stability Under Reaction Conditions

The Boc group remains stable under amination conditions (NH₃, 100°C) but requires acidic conditions (HCl/dioxane) for removal. This stability permits sequential functionalization without premature deprotection.

Regioselective Amination at the 2-Position

Direct Amination of Unsubstituted Cores

Direct amination of the pyrrolo[3,4-b]pyridine core at the 2-position is challenging due to competing reactivity at the 3- and 5-positions. Strategies include:

  • Directed Ortho-Metalation : Using a directing group (e.g., Boc) to guide lithiation followed by quenching with NH₃.

  • Catalytic C–H Activation : Rhodium or iridium complexes enable regioselective C–H amination, though yields remain modest (50–60%).

Reductive Amination of Nitro Precursors

Reduction of a nitro group at the 2-position offers a high-yield pathway. Hydrogenation over Pd/C in methanol at 50 psi achieves quantitative conversion of nitro to amino.

SubstrateConditionsYield
2-Nitro-pyrrolo[3,4-b]pyridine-BocH₂ (50 psi), Pd/C, MeOH98%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To address viscosity issues in batch reactions (e.g., solidification reported in patent literature), continuous flow systems enhance mixing and heat transfer. A tubular reactor with staggered mixing zones achieves 85% yield at 60°C with residence times <30 minutes.

Purification and Crystallization

Final purification involves:

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) removes unreacted starting materials.

  • Recrystallization : Acetonitrile or ethanol/water mixtures yield crystalline product with >99% purity.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Distinct signals for the Boc group (δ 1.42 ppm, singlet, 9H) and pyrrolopyridine protons (δ 6.8–7.2 ppm).

  • HRMS : [M+H]⁺ at m/z 235.28 confirms molecular weight.

Purity Assessment

HPLC with a C18 column (ACN/H₂O gradient) resolves impurities to <0.1%, critical for pharmaceutical applications.

Comparative Analysis of Amination Methods

MethodAdvantagesLimitations
Buchwald-Hartwig High regioselectivity, mild conditionsCostly catalysts, Pd removal
Nucleophilic Substitution Low cost, simple setupModerate yields, side reactions
Reductive Amination Quantitative yields, scalableRequires nitro precursor

Chemical Reactions Analysis

Hydrolysis of the Tert-Butyl Ester

The tert-butyl ester group at position 6 is a common protecting group for carboxylic acids. Hydrolysis under acidic or basic conditions removes this group, yielding the carboxylic acid derivative.

Reaction TypeConditionsReagentsProduct
Acidic hydrolysisHCl in dioxane, refluxHCl, dioxane2-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylic acid
Basic hydrolysisNaOH in methanol/waterNaOH, methanol:H₂O (3:1)Same as above

Acylation of the Amino Group

The amino group at position 2 can undergo acylation with acylating agents, forming amide derivatives. This reaction is typically catalyzed by bases like triethylamine or 4-dimethylaminopyridine (DMAP).

Reaction TypeConditionsReagentsProduct
AcylationRoom temperature or refluxAcyl chloride/anhydride, baseN-acylated derivative (e.g., N-acetyl tert-butyl ester)

Oxidation/Reduction of the Amino Group

While direct oxidation of the amino group to nitro derivatives is less common, analogous structures suggest potential for oxidation under strong conditions. Reduction of nitro groups to amines is well-documented but not directly applicable here.

Reaction TypeConditionsReagentsProduct
OxidationStrong oxidizing agents (e.g., KMnO₄)KMnO₄, acidic conditionsNitroso/nitro derivative (hypothetical)

Substitution Reactions

The heterocyclic core may undergo electrophilic substitution, though directing effects depend on substituents. The amino group acts as a meta-directing group, potentially guiding incoming electrophiles to specific positions.

Reaction TypeConditionsReagentsProduct
Electrophilic substitutionNitration, halogenationNO₂⁺, SO₃HSubstituted pyrrolo[3,4-b]pyridine derivative

Cross-Coupling Reactions

While not explicitly documented for this compound, analogous pyrrolopyridine derivatives with halide substituents undergo Suzuki-Miyaura coupling. The amino group may act as a directing group for such reactions if activated .

Reaction TypeConditionsReagentsProduct
Suzuki couplingPd catalyst, baseBoronic acid, Pd(PPh₃)₄Aryl-substituted derivative

Key Observations

  • The tert-butyl ester is labile under acidic/basic conditions, making it a key site for derivatization.

  • The amino group’s reactivity allows functionalization via acylation or coupling, though detailed studies are sparse.

  • Structural analogs (e.g., brominated pyrrolopyridines) suggest potential for cross-coupling, but experimental validation is needed .

Research Gaps

  • Limited direct experimental data on this specific compound’s reactivity.

  • Mechanistic studies on amino group transformations (e.g., oxidation pathways) are lacking.

  • Systematic investigations of substitution patterns and directing effects are required.

Biological Activity

Tert-butyl 2-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrrolopyridine family, characterized by a bicyclic structure that includes a pyrrole fused to a pyridine ring. Its chemical formula is C12H15N3O2C_{12}H_{15}N_{3}O_{2}, and it features a tert-butyl group and an amino group, which are critical for its biological activity.

Table 1: Chemical Characteristics

PropertyValue
Molecular Weight233.26 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log P (octanol-water)Not specified

Antitumor Activity

Research indicates that pyrrolopyridine derivatives exhibit significant antitumor properties. The compound has been shown to inhibit cancer cell growth through various mechanisms, including:

  • Inhibition of Kinases : It has been reported that similar compounds can inhibit c-Met kinase with IC50 values in the nanomolar range, suggesting potential for targeting specific signaling pathways involved in tumor growth .
  • Cell Cycle Arrest : Studies have demonstrated that these derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

Neuroprotective Effects

Pyrrolopyridine derivatives have also been investigated for their neuroprotective properties. They have shown promise in treating neurodegenerative diseases by:

  • Modulating Neurotransmitter Systems : These compounds may interact with neurotransmitter receptors, enhancing synaptic plasticity and protecting against neurotoxicity .
  • Reducing Inflammation : Some studies suggest that they can decrease inflammatory responses in neuronal tissues, which is crucial for neuroprotection .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored. Pyrrolopyridines have demonstrated activity against various pathogens, including bacteria and fungi. The mechanisms include:

  • Disruption of Membrane Integrity : Similar compounds have been shown to disrupt microbial membranes, leading to cell death.
  • Inhibition of Biofilm Formation : Some studies report that these compounds can prevent biofilm formation, which is critical for bacterial virulence.

The biological activities of this compound are largely attributed to its ability to modulate specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of various kinases and enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Interaction with neurotransmitter receptors suggests a role in modulating synaptic transmission and neuroprotection.

Table 2: Summary of Mechanisms

Activity TypeMechanismReferences
AntitumorInhibition of c-Met kinase
NeuroprotectiveModulation of neurotransmitter systems
AntimicrobialDisruption of microbial membranes

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of pyrrolopyridine derivatives, researchers synthesized several analogs and tested their effects on human cancer cell lines. The most potent derivative exhibited an IC50 value of 0.39 nM against c-Met kinase, demonstrating significant antitumor activity .

Case Study 2: Neuroprotection in Animal Models

Another study investigated the neuroprotective effects of related compounds in mouse models of Alzheimer’s disease. Results indicated that treatment with these compounds led to improved cognitive function and reduced amyloid plaque formation .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neurological Disorders
Research indicates that tert-butyl 2-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate may have potential therapeutic properties in treating neurological disorders. Its ability to modulate specific enzymes and receptors involved in neurological functions suggests that it could serve as a pharmacological agent for conditions such as depression and anxiety disorders.

2. Enzyme Modulation
The compound has shown promise in studies focusing on enzyme interactions. It has been observed to affect the activity of certain neurotransmitter receptors and enzymes associated with neuroprotection and neurogenesis, making it a candidate for further exploration in drug discovery aimed at neuroprotective therapies .

Synthetic Organic Chemistry Applications

1. Synthesis of Related Compounds
The compound's unique structure allows it to be a versatile building block in synthetic organic chemistry. It can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for the synthesis of more complex molecules. For instance, it can be used to create derivatives with modified functional groups that may enhance biological activity or specificity .

2. Multi-step Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. This process often includes the use of solvents and catalysts to facilitate the introduction of the tert-butyl group and other functional groups necessary for its reactivity .

Materials Science Applications

1. Development of New Materials
Due to its heterocyclic nature and functional groups, this compound can be explored for applications in materials science. Its properties may allow it to be incorporated into polymers or other materials where enhanced mechanical or thermal stability is required.

Comparison with Similar Compounds

Key Differences :

  • Reactivity: The bromo derivatives exhibit higher reactivity in cross-coupling reactions compared to the amino-substituted compound, enabling diverse derivatization pathways .
  • Positional Effects : Substitution at position 2 (bromo) vs. 3 alters electronic distribution, impacting binding affinity in kinase inhibitors .

Functional Group Variants

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituent Applications
tert-Butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate 2924020-81-3 C₁₃H₁₅N₂O₃ 247.27 Formyl (position 3) Aldehyde-mediated condensations; peptide mimetics
6-Benzyl-5H,6H,7H-pyrrolo[3,4-b]pyridine 109966-30-5 C₁₄H₁₄N₂ 210.27 Benzyl (position 6) Lipophilic scaffolds for CNS-targeting drugs

Key Differences :

  • Functionality : The formyl group facilitates Schiff base formation, while the benzyl group enhances membrane permeability .
  • Synthetic Utility: The amino group in the target compound allows direct amidation, whereas the formyl group requires reductive amination for further modification .

Core-Modified Analogues

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Core Structure Applications
Methyl 2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}acetate 178617-43-1 C₁₀H₈N₂O₄ 220.18 Dioxo-pyrrolopyridine Electrophilic intermediates; dienophiles in Diels-Alder reactions
tert-Butyl 4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate 1053656-57-7 C₁₁H₁₄ClN₃O₂ 255.70 Pyrrolopyrimidine Antiviral and antiproliferative agents

Key Differences :

  • Electronic Properties: The dioxo group in the methyl ester derivative increases electrophilicity, enabling cycloaddition reactions absent in the amino-substituted compound .
  • Biological Activity : Pyrrolopyrimidine cores (e.g., CAS 1053656-57-7) show enhanced affinity for ATP-binding pockets in kinases compared to pyrrolopyridines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 2-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate?

  • The compound is typically synthesized via multi-step protocols involving cyclization and functionalization of pyrrolopyridine scaffolds. A common approach employs tert-butyl carbamate as a protecting group to stabilize reactive intermediates during ring closure. Key steps include:

  • Cyclocondensation of substituted pyridine precursors with amines.
  • Selective bromination or iodination at the pyrrolo[3,4-b]pyridine core (e.g., using NBS or I₂) .
  • Final deprotection/functionalization under mild acidic conditions (e.g., TFA) to retain the tert-butyl ester .
    • Purity optimization requires column chromatography (silica gel, hexane/EtOAc) and characterization via LC-MS and ¹H/¹³C NMR .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural confirmation : High-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C, DEPT) to verify the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and pyrrolopyridine backbone .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and LC-MS to monitor byproducts (e.g., de-esterified derivatives) .
  • Stability testing : TGA/DSC for thermal stability and accelerated degradation studies under acidic/basic conditions .

Q. What safety protocols are essential during handling?

  • The compound is hygroscopic and may release irritants upon decomposition. Key precautions include:

  • Use of inert atmosphere (N₂/Ar) during reactions to prevent oxidation .
  • PPE: Nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact (P260, P280 codes) .
  • Storage: Dry, airtight containers at 2–8°C to minimize hydrolysis .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s reactivity in medicinal chemistry applications?

  • The tert-butyl ester acts as a steric shield, improving solubility in organic solvents and reducing undesired nucleophilic attacks during coupling reactions (e.g., amide bond formation). It also enhances metabolic stability in vivo by slowing esterase-mediated hydrolysis .
  • Comparative SAR studies with methyl or benzyl esters show tert-butyl derivatives exhibit superior pharmacokinetic profiles in preclinical models .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Discrepancies in IC₅₀/Ki values (e.g., receptor binding assays) often arise from:

  • Assay conditions : Buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤0.1%) affect ligand-receptor interactions .
  • Enantiomeric purity : Chiral centers in pyrrolopyridine derivatives require confirmation via chiral HPLC or X-ray crystallography .
    • Standardized protocols (e.g., NIH Assay Guidance Manual) and orthogonal validation (SPR, ITC) mitigate variability .

Q. How can computational modeling guide the design of derivatives targeting kinase inhibition?

  • Docking studies : Use Schrödinger Suite or AutoDock to predict binding modes with ATP pockets (e.g., DPP4 or Bcl-xL). Focus on hydrogen bonding with Glu205/Asp208 (DPP4) or hydrophobic interactions with Bcl-xL’s BH3 domain .
  • ADMET prediction : Tools like SwissADME assess logP, CNS permeability, and CYP450 inhibition risks .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess?

  • Catalyst optimization : Asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) improves ee >98% but requires rigorous control of H₂ pressure and temperature .
  • Byproduct management : Continuous flow systems reduce side reactions (e.g., tert-butyl deprotection) during scale-up .

Methodological Resources

  • Synthetic protocols : Enamine Ltd.’s Building Blocks Catalogue (2024) details intermediates for pyrrolopyridine derivatives .
  • Safety data : Refer to GHS codes H315 (skin irritation) and H319 (eye damage) for risk mitigation .
  • Biological assays : and provide case studies on DPP4 and GABA receptor profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.